Scientific Field: Organic Chemistry
Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis.
Methods of Application: The research utilized a radical approach for the protodeboronation.
Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Scientific Field: Medicinal Chemistry
Application Summary: 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis.
Methods of Application: The research analyzed the crystal of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the most potent candidates in the series.
Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach.
Methods of Application: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation.
Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Scientific Field: Applied Biochemistry and Biotechnology
Application Summary: This research involves the use of functional microorganisms and biocatalysts for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities.
Methods of Application: The research focuses on the synthesis of chiral building blocks and biologically active compounds.
2-Bromo-4-(furan-2-yl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound features a bromine atom at the second position and a furan moiety at the fourth position of the thiazole ring. This unique structural arrangement contributes to its chemical properties and biological activities. The molecular formula of 2-Bromo-4-(furan-2-yl)-1,3-thiazole is with a molecular weight of approximately 218.18 g/mol.
There is no current research available on the specific mechanism of action of 2-Bromo-4-(furan-2-yl)-1,3-thiazole. However, the presence of the furan and thiazole rings suggests potential bioactivity. Furan rings are found in numerous natural products with diverse activities, while thiazole rings are known for their anti-bacterial and anti-fungal properties []. Further research is needed to explore the potential biological effects of this compound.
The reactivity of 2-Bromo-4-(furan-2-yl)-1,3-thiazole can be attributed to the bromine substituent, which can undergo nucleophilic substitution reactions. Common reactions include:
Compounds containing thiazole and furan moieties have been reported to exhibit diverse biological activities. Specifically, 2-Bromo-4-(furan-2-yl)-1,3-thiazole may possess:
The synthesis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole can be achieved through several methods:
The unique properties of 2-Bromo-4-(furan-2-yl)-1,3-thiazole make it valuable in various fields:
Research into the interactions of 2-Bromo-4-(furan-2-yl)-1,3-thiazole with biological targets is crucial for understanding its mechanism of action. Studies typically focus on:
Several compounds share structural similarities with 2-Bromo-4-(furan-2-yl)-1,3-thiazole. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-(thienyl)-1,3-thiazole | Contains a thiophene instead of furan | |
| 2-Bromo-4-(phenyl)-1,3-thiazole | Features a phenyl group which may enhance stability | |
| 2-Bromo-4-(dichlorophenyl)-1,3-thiazole | Exhibits potential for increased biological activity due to halogen substitution |
Uniqueness: The presence of the furan ring in 2-Bromo-4-(furan-2-yl)-1,3-thiazole distinguishes it from other thiazoles by potentially enhancing its reactivity and biological profile due to the unique electronic characteristics associated with furan compared to other aromatic systems.
2-Bromo-4-(furan-2-yl)-1,3-thiazole is a heterocyclic compound characterized by a fused thiazole ring system with bromine and furan substituents. Its IUPAC name reflects the substitution pattern: bromine at position 2 of the thiazole ring and a furan moiety at position 4. The molecular formula is C₇H₄BrNOS, with a molecular weight of 230.08 g/mol.
The compound’s planar structure enables π-electron delocalization across the thiazole ring, while the furan moiety introduces aromaticity and potential hydrogen-bonding sites.
The compound belongs to the thiazole-furan hybrid family, a subset of heterocyclic systems that combine thiazole’s sulfur-nitrogen ring with furan’s oxygen-containing aromatic ring. Structurally similar analogs include:
The Hantzsch thiazole synthesis remains the most fundamental approach for constructing thiazole derivatives, including 2-bromo-4-(furan-2-yl)-1,3-thiazole [4]. This classical methodology involves the condensation of alpha-haloketones with thioamides under controlled conditions [5]. Recent modifications to the traditional Hantzsch synthesis have focused on improving reaction efficiency and expanding substrate scope while maintaining high yields [6].
The Holzapfel-Meyers-Nicolaou modification represents a significant advancement in thiazole synthesis methodology [5]. This modified approach employs a two or three-step procedure that proceeds through cyclocondensation of the corresponding thioamide under basic conditions. The hydroxythiazoline intermediate is subsequently dehydrated using trifluoroacetic anhydride-pyridine treatment, followed by triethylamine according to Nicolaou's procedure [5]. This modification has proven particularly effective for maintaining optical purity in amino acid-derived thiazoles [5].
For the specific synthesis of 2-bromo-4-(furan-2-yl)-1,3-thiazole, the reaction typically involves 2-bromo-1-(furan-2-yl)ethanone as the alpha-bromoketone component [7]. The cyclization proceeds through nucleophilic attack of the sulfur atom in the thioamide on the activated carbon adjacent to the bromine substituent, followed by ring closure and elimination of hydrogen bromide [4].
| Reaction Parameter | Traditional Hantzsch | Modified Hantzsch |
|---|---|---|
| Temperature Range | 80-120°C [8] | 60-80°C [5] |
| Reaction Time | 6-12 hours [8] | 2-4 hours [5] |
| Typical Yield | 45-70% [8] | 70-90% [5] |
| Solvent System | Ethanol/reflux [8] | Mixed solvent systems [5] |
Alpha-bromoketone-based cyclization represents a cornerstone methodology for thiazole formation, particularly relevant for 2-bromo-4-(furan-2-yl)-1,3-thiazole synthesis [9]. The preparation of alpha-bromoketones from ketones using N-bromosuccinimide (NBS) in ionic liquids has emerged as an environmentally sustainable approach [9]. This methodology demonstrates excellent efficiency in typical ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate and 1-butylpyridinium bis(trifluoromethanesulfonyl)imide [9].
The cyclization mechanism involves initial formation of the alpha-bromoketone intermediate, followed by nucleophilic attack of the thioamide sulfur atom [9]. The process benefits from the strong nucleophilicity of sulfur, which facilitates ring closure under relatively mild conditions [4]. Recent developments have incorporated lipase-catalyzed synthesis approaches, where potassium bromate serves as the brominating agent in aqueous medium [10].
Ultrasound-assisted synthesis has proven particularly effective for alpha-bromoketone-based cyclizations [10]. Under optimized conditions using lipase as a biocatalyst, the reaction of acetophenone with thiobenzamide in the presence of potassium bromate yields thiazole derivatives with 52% efficiency in just 25 minutes [10]. The use of water as a solvent in these reactions represents a significant advancement toward greener synthetic methodologies [10].
Solvent selection plays a crucial role in thiazole formation efficiency and product selectivity [11]. Hexafluoroisopropanol has emerged as a particularly effective solvent for thiazole synthesis due to its unique properties including high hydrogen bonding donor ability, low nucleophilicity, and high ionizing power [11]. This fluorinated solvent enables mild reaction conditions and facilitates product isolation without extensive purification procedures [11].
The optimization of catalyst systems has led to significant improvements in thiazole synthesis methodology [6]. Silica-supported tungstosilicic acid has demonstrated exceptional performance as a reusable catalyst for Hantzsch thiazole synthesis [6]. Under ultrasonic irradiation conditions, this catalyst system achieves yields ranging from 79% to 90% while maintaining environmental compatibility [6].
Ionic liquid systems have proven particularly advantageous for continuous synthetic processes [9]. The 1-butyl-3-methylimidazolium hexafluorophosphate and 1-butylpyridinium bis(trifluoromethanesulfonyl)imide systems can be repeatedly used for thiazole formation after simple extraction procedures [9]. This recyclability addresses both economic and environmental concerns associated with large-scale synthesis [9].
| Solvent System | Catalyst | Temperature | Yield Range | Reaction Time |
|---|---|---|---|---|
| Hexafluoroisopropanol [11] | None | Room temperature | 85-95% | 2-4 hours |
| Ionic liquids [9] | p-Toluenesulfonic acid | Room temperature | 70-85% | 3-6 hours |
| Ethanol [6] | Silica-supported tungstosilicic acid | 60°C | 79-90% | 1-2 hours |
| Water [10] | Lipase | Room temperature | 45-60% | 0.5-1 hour |
Post-synthetic functionalization of 2-bromo-4-(furan-2-yl)-1,3-thiazole represents a rapidly evolving area of synthetic methodology [3]. The presence of the bromine substituent at the 2-position provides an excellent handle for various cross-coupling reactions, particularly palladium-catalyzed transformations [12]. These reactions enable the introduction of diverse aryl and heteroaryl substituents while maintaining the integrity of the core thiazole-furan framework [12].
Electrophilic substitution reactions typically occur at the 5-position of the thiazole ring due to the directing effects of the nitrogen atom [3]. Halogenation using N-bromosuccinimide or N-chlorosuccinimide provides access to polyhalogenated derivatives [13]. The sequential bromination-debromination methodology has proven particularly valuable for accessing specific bromination patterns on the thiazole core [13].
Metal-catalyzed cross-coupling reactions offer extensive opportunities for structural diversification [3]. Suzuki-Miyaura coupling reactions using thiazole boronic acids or esters enable efficient coupling with aryl halides under palladium catalysis [3]. Stille coupling protocols utilizing thiazole stannanes provide alternative pathways for carbon-carbon bond formation [3]. Negishi coupling employing thiazole organozinc reagents expands the synthetic toolkit for thiazole functionalization [3].
The furan moiety in 2-bromo-4-(furan-2-yl)-1,3-thiazole also presents opportunities for selective functionalization [14]. Bromination of the furan ring using N-bromosuccinimide enables subsequent cross-coupling reactions to introduce additional aryl substituents [14]. This approach has been successfully applied in the synthesis of complex molecular frameworks incorporating multiple heterocyclic units [14].
Advanced functionalization strategies include carbon-hydrogen activation protocols that enable direct functionalization without pre-installation of leaving groups [3]. These methods have particular value for late-stage diversification of complex thiazole-containing molecules [3]. Radical-mediated functionalization approaches provide alternative pathways for introducing alkyl and aryl substituents under mild conditions [3].
| Functionalization Method | Substrate Position | Typical Conditions | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling [3] | C-2 (via Br) | Pd catalyst, base, 80-120°C | 70-90% |
| Electrophilic Halogenation [3] | C-5 | NBS/NCS, mild conditions | 60-85% |
| Direct C-H Activation [3] | C-5 | Metal catalyst, elevated temperature | 45-75% |
| Furan Bromination [14] | Furan ring | NBS, controlled conditions | 70-85% |
The comprehensive spectroscopic analysis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents the primary structural elucidation method for this heterocyclic compound [2] [3].
Proton Nuclear Magnetic Resonance analysis in dimethyl sulfoxide-d6 reveals characteristic aromatic signals corresponding to the thiazole and furan ring systems [4]. The thiazole proton at position 5 typically appears as a singlet in the range of δ 7.8-8.1 parts per million, while the furan ring protons exhibit distinct chemical shifts with the proton at position 5 of the furan ring appearing at δ 7.6-7.8 parts per million and the remaining furan protons manifesting at δ 7.4-7.6 parts per million [4] [5]. These chemical shift values reflect the electronic environment created by the heteroatoms and the electron-withdrawing bromine substituent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the carbon framework arrangement. The carbon-2 of the thiazole ring, bearing the bromine substituent, demonstrates a characteristic downfield shift appearing in the range of δ 160-170 parts per million [6] [4]. The carbon-4 position of the thiazole ring, substituted with the furan moiety, exhibits signals between δ 150-160 parts per million, while the furan carbon atoms appear in the δ 140-150 parts per million region [6] [4]. These spectroscopic parameters confirm the regioselective substitution pattern and structural integrity of the target compound.
Infrared spectroscopy analysis reveals distinctive vibrational modes characteristic of the heterocyclic framework [7] [8]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 wavenumbers, while the carbon-nitrogen and carbon-carbon double bond stretching frequencies manifest between 1600-1500 wavenumbers [7] [8]. The carbon-bromine stretching vibration, a diagnostic feature for brominated compounds, appears in the characteristic range of 680-620 wavenumbers [9].
Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at mass-to-charge ratio 230.08, corresponding to the molecular formula C7H4BrNOS [10]. The fragmentation pattern analysis reveals characteristic loss of bromine and furan moieties, supporting the proposed structural assignment [10].
| Technique | Key Spectroscopic Features | Structural Information |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.8-8.1 (thiazole H-5), δ 7.6-7.8 (furan H-5) | Aromatic proton environments |
| 13C NMR (DMSO-d6) | δ 160-170 (C-2 thiazole), δ 150-160 (C-4 thiazole) | Carbon framework confirmation |
| IR Spectroscopy | 3100-3000 cm⁻¹ (aromatic C-H), 680-620 cm⁻¹ (C-Br) | Functional group identification |
| Mass Spectrometry | m/z 230.08 [M]⁺ | Molecular weight verification |
X-ray crystallographic analysis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole provides detailed three-dimensional structural information, revealing the precise molecular geometry and intermolecular interactions [11] [12]. Based on crystallographic studies of related thiazole-furan systems, the compound exhibits characteristic structural features common to brominated heterocyclic compounds [12] [13].
The crystal system for similar thiazole derivatives typically adopts a monoclinic arrangement with space group P21/n [11] [12] [14]. The unit cell dimensions demonstrate values consistent with the molecular size and packing efficiency, with typical parameters including a-axis lengths of 6.18-7.92 Å, b-axis dimensions of 10.71-15.77 Å, and c-axis measurements of 15.27-19.45 Å [11] [15]. The monoclinic β angle ranges from 95.8° to 101.6°, reflecting the non-orthogonal crystal symmetry [15].
Molecular geometry analysis reveals that the thiazole ring maintains its characteristic planar configuration with bond lengths typical of aromatic heterocycles [16]. The carbon-sulfur bond distances in the thiazole ring measure approximately 1.71-1.73 Å, while the carbon-nitrogen bonds demonstrate lengths of 1.31-1.37 Å [16]. The carbon-bromine bond length ranges from 1.89-1.92 Å, consistent with typical halogenated aromatic compounds [12].
Inter-ring geometry represents a critical structural feature, with the dihedral angle between the thiazole and furan rings ranging from 7.5° to 15.3° [12] [13]. This near-planar arrangement facilitates electronic conjugation between the ring systems while accommodating steric interactions between the heteroatoms [14]. The relatively small dihedral angle indicates significant π-electron delocalization across the molecular framework.
Intermolecular interactions in the crystal lattice include π-π stacking interactions between aromatic rings, with typical centroid-centroid distances of 3.69-3.82 Å [12] [14]. Halogen bonding interactions involving the bromine substituent contribute to crystal stability, with sulfur-bromine contacts measuring approximately 3.54 Å [12] [17]. These non-covalent interactions influence the solid-state packing arrangement and thermal stability properties.
| Crystallographic Parameter | Value/Range | Structural Significance |
|---|---|---|
| Crystal System | Monoclinic | Common for brominated thiazoles |
| Space Group | P21/n | Centrosymmetric arrangement |
| Unit Cell Volume (ų) | 1028-1281 | Molecular packing efficiency |
| Thiazole-Furan Dihedral Angle (°) | 7.5-15.3 | Inter-ring conjugation |
| C-Br Bond Length (Å) | 1.89-1.92 | Halogen substitution geometry |
Density functional theory computational analysis provides comprehensive electronic structure information for 2-Bromo-4-(furan-2-yl)-1,3-thiazole, employing the B3LYP functional with various basis sets to achieve accurate molecular property predictions [18] [19] [20]. The computational methodology encompasses geometry optimization, electronic property calculations, and vibrational frequency analysis.
Geometry optimization using the B3LYP/6-311G(d,p) level of theory yields a planar or near-planar molecular configuration [18] [19]. The optimized structure demonstrates a thiazole-furan dihedral angle ranging from 5.2° to 12.8°, consistent with experimental crystallographic observations [19] [21]. The carbon-bromine bond length in the optimized geometry measures 1.894-1.918 Å, closely matching experimental values [22] [23].
Electronic structure analysis reveals frontier molecular orbital energies that determine chemical reactivity and electronic transitions [18] [20]. The highest occupied molecular orbital energy ranges from -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital demonstrates energies between -1.9 to -2.3 electron volts [18] [24]. The resulting energy gap of 3.6-4.2 electron volts indicates moderate electronic stability and potential for electronic excitation [20] [24].
Molecular electrostatic potential calculations identify reactive sites within the molecule, with electron-rich regions concentrated around the heteroatoms (nitrogen, sulfur, oxygen) and electron-deficient areas near the bromine substituent [18] [20]. The dipole moment calculations yield values ranging from 2.8 to 4.5 Debye units, reflecting the polar nature of the molecule due to heteroatom distribution and halogen substitution [19] [23].
Vibrational frequency analysis provides theoretical infrared spectroscopic data for comparison with experimental measurements. The calculated harmonic frequencies span the range of 3200-600 wavenumbers, with the strongest calculated intensities ranging from 450-850 kilometers per mole [23] [21]. These computational results demonstrate excellent agreement with experimental infrared spectra, validating the theoretical model accuracy.
Natural bond orbital analysis reveals charge distribution and bonding characteristics throughout the molecular framework [19] [20]. The bromine atom carries a significant negative charge due to its high electronegativity, while the carbon atoms in the heterocyclic rings demonstrate varying charge densities based on their electronic environments [24] [25]. Hyperconjugation effects between the thiazole and furan systems contribute to molecular stability and electronic delocalization [19].
| DFT Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy (eV) | -5.8 to -6.2 | B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | -1.9 to -2.3 | B3LYP/6-311G(d,p) |
| Energy Gap (eV) | 3.6 to 4.2 | Frontier orbital analysis |
| Dipole Moment (Debye) | 2.8 to 4.5 | B3LYP/6-311G(d,p) |
| Dihedral Angle (°) | 5.2 to 12.8 | Geometry optimization |
Conformational flexibility analysis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole reveals multiple stable conformations arising from rotation around the carbon-carbon bond connecting the thiazole and furan ring systems [26] [27] [28]. The conformational landscape demonstrates significant energy barriers that influence molecular behavior in solution and solid phases.
Potential energy surface calculations identify six primary conformational states characterized by different dihedral angles between the ring systems [21] [29]. The anti-conformation (θ = 180°) represents the global energy minimum with relative energy set to zero, demonstrating optimal electronic overlap while minimizing steric hindrance [29]. This conformer typically accounts for 65-85% of the population under ambient conditions [30] [29].
Energy barriers between conformers range from 1.24 to 5.21 kilocalories per mole, with the syn-conformation (θ = 0°) representing the highest energy state due to unfavorable steric interactions between heteroatoms [29]. The gauche conformations (θ = ±60°) demonstrate intermediate stability with relative energies of 1.24-2.18 kilocalories per mole, contributing 8-15% each to the conformational ensemble [30].
Dipole moment variations across conformational states provide insight into the electronic structure changes accompanying molecular rotation [28] [30]. The anti-conformation exhibits the smallest dipole moment (2.1-2.8 Debye), while the syn-conformation demonstrates the largest dipole moment (4.2-5.1 Debye) due to aligned heteroatom dipoles [30]. These variations influence solvent interactions and crystallization behavior.
Rotational barriers for internal rotation demonstrate values consistent with aromatic heterocyclic systems [27] [28]. The potential barrier for rotation around the thiazole-furan connecting bond ranges from 0.24 to 5.21 kilocalories per mole, depending on the specific conformational transition [27] [28]. These barriers are sufficiently low to permit conformational interconversion at room temperature while maintaining preferred conformational states.
Temperature dependence of conformational populations follows Boltzmann distribution principles, with elevated temperatures favoring higher energy conformers [30] [31]. The conformational flexibility contributes to the compound's solution-phase behavior and influences its spectroscopic properties through dynamic averaging effects [27] [28].
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Anti (θ = 180°) | 0.00 (most stable) | 175-185 | 65-85 | 2.1-2.8 |
| Gauche+ (θ = 60°) | 1.24-2.18 | 55-65 | 8-15 | 3.1-3.9 |
| Gauche- (θ = -60°) | 1.24-2.18 | -65 to -55 | 8-15 | 3.1-3.9 |
| Syn (θ = 0°) | 2.85-4.12 | -5 to +5 | 1-5 | 4.2-5.1 |